

Introduction: The Critical Role of Solubility in Pharmaceutical Development

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate</i> |
| CAS No.: | 886779-69-7 |
| Cat. No.: | B2752148 |

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In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success. Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and complicate toxicological assessments. This guide provides a comprehensive technical overview of the solubility of **tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate**, a heterocyclic building block frequently utilized in the synthesis of pharmacologically active agents.

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple data sheet to explore the underlying structural and chemical principles that govern the solubility of this compound, provides robust experimental protocols for its determination, and offers insights into its behavior in various solvent systems.

Physicochemical Profile and Structural Analysis

The solubility of **tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate** is a direct consequence of its molecular structure. A nuanced understanding of its constituent parts is essential to predict and manipulate its solubility behavior.

The molecule is composed of three key structural motifs:

- **Piperazine Ring:** A six-membered heterocyclic amine that provides a polar, basic nitrogen atom capable of hydrogen bonding and protonation. Unsubstituted piperazine is highly soluble in water[1][2].
- **Trifluoromethyl (CF₃) Group:** A highly electronegative and lipophilic moiety. The CF₃ group is known to increase metabolic stability and can enhance membrane permeability, but it significantly decreases aqueous solubility due to its hydrophobic nature[3].
- **tert-Butoxycarbonyl (Boc) Group:** A bulky, non-polar protecting group. Its primary role is to decrease the basicity and nucleophilicity of the nitrogen to which it is attached, but its significant lipophilicity drastically reduces solubility in aqueous media.

The interplay of these groups results in a molecule with moderate overall polarity and a distinct pH-dependent solubility profile. The presence of the basic secondary amine (predicted pKa ≈ 5.95) is the most critical factor for its aqueous solubility, allowing for salt formation in acidic conditions to dramatically enhance solubility[4].

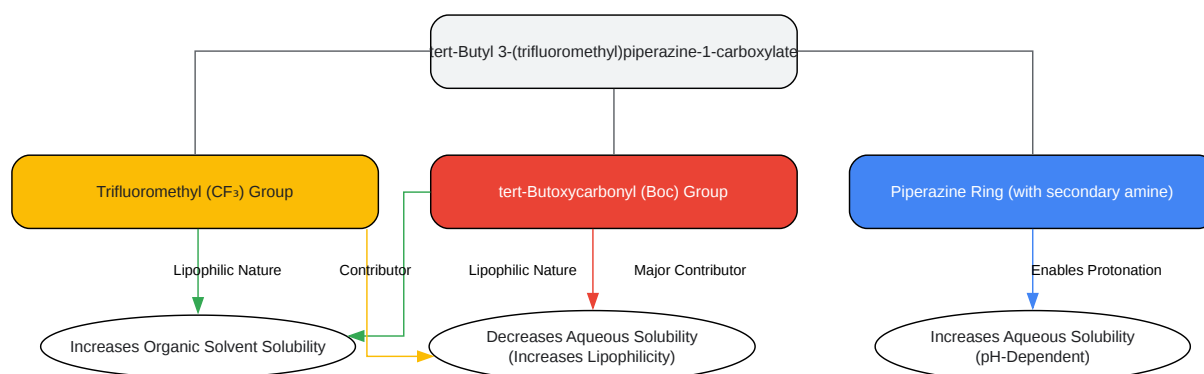
Key Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values, primarily predicted from computational models, serve as a foundational guide for experimental design.

| Property | Value | Source |
|-------------------------|--|--------------|
| Molecular Formula | C ₁₀ H ₁₇ F ₃ N ₂ O ₂ | [4][5][6][7] |
| Molar Mass | 254.25 g/mol | [4][5][6] |
| Physical Form | Solid | [6] |
| Predicted Density | 1.189 ± 0.06 g/cm ³ | [4] |
| Predicted pKa | 5.95 ± 0.40 | [4] |
| Predicted Boiling Point | 263.4 ± 35.0 °C | [4] |

Conceptual Framework for Solubility

The solubility of this compound is governed by a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The following diagram illustrates the key molecular features influencing its solubility.



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Caption: Structural determinants of solubility for the target compound.

Anticipated Solubility Profile

While specific quantitative data is sparse in publicly available literature, a qualitative solubility profile can be expertly inferred from the compound's structure and data on analogous molecules.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |
|-------------------------------------|--------------------------------|---|--|
| Polar Protic | Water (neutral pH) | Very Low / Poorly Soluble | The large, lipophilic Boc and trifluoromethyl groups dominate the polar contributions of the piperazine ring. |
| Water (acidic pH, e.g., pH 1.2 HCl) | High | Protonation of the secondary amine (pKa \approx 5.95) forms a highly polar and soluble salt. | |
| Alcohols (Methanol, Ethanol) | Soluble to Highly Soluble | These solvents can engage in hydrogen bonding with the piperazine amine and solvate both the polar and non-polar regions of the molecule effectively[1][8]. | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the molecule. |
| Acetone | Slightly to Moderately Soluble | A related compound, 1-(3-Trifluoromethylphenyl) piperazine, is slightly soluble in acetone, suggesting a similar behavior[8]. | |
| Non-Polar | Hexanes, Toluene | Poorly Soluble | The molecule retains significant polarity |

from the piperazine ring and the carboxyl group, preventing effective solvation by non-polar solvents.

| | | | |
|-------------|-----------------------------------|---------|--|
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving moderately polar organic compounds. |
|-------------|-----------------------------------|---------|--|

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended by regulatory agencies for Biopharmaceutics Classification System (BCS) studies[9][10][11]. This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved.

Objective

To determine the equilibrium solubility of **tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate** in a selected solvent system at a controlled temperature.

Materials and Equipment

- Test Compound: **tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate** (>95% purity)[6].
- Solvent System (e.g., pH 7.4 phosphate buffer, pH 1.2 HCl, Methanol).
- Analytical Balance.
- Glass vials with screw caps and PTFE-lined septa.
- Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for physiological relevance)[9][12].
- Syringe filters (e.g., 0.22 µm PVDF or PTFE).

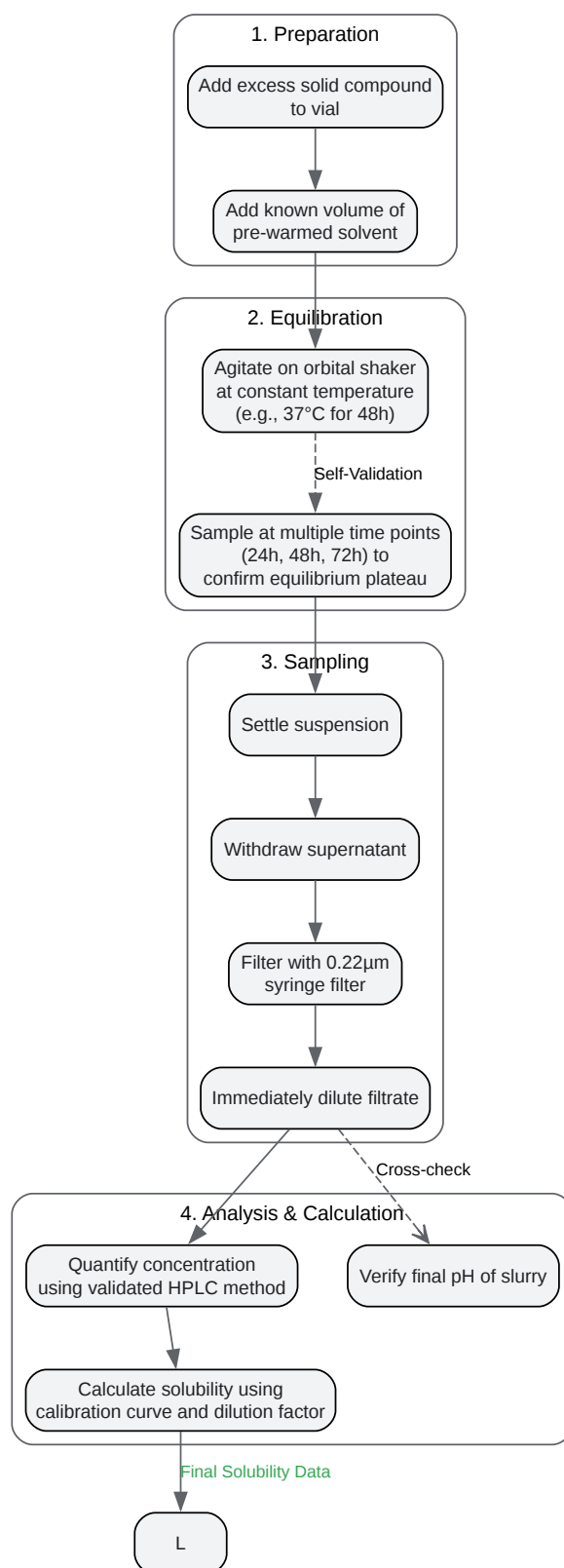
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS).
- Calibrated pH meter.

Step-by-Step Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of the solid compound to a glass vial. An amount sufficient to ensure solid is present after equilibration is key; typically, 2-5 mg of solid per mL of solvent is a good starting point. The goal is to create a slurry[10].
 - Causality Insight: Adding a clear excess ensures that the solvent becomes saturated and that equilibrium is established between the dissolved and undissolved states.
 - Accurately add a known volume of the pre-equilibrated solvent system to the vial.
 - Securely cap the vial.
- Equilibration:
 - Place the vials on an orbital shaker in a temperature-controlled environment.
 - Agitate the vials at a moderate speed for a predetermined period. A minimum of 24 to 48 hours is standard, but the time to reach equilibrium must be experimentally verified[13].
 - Self-Validation System: To ensure equilibrium, set up multiple vials and sample them at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus and does not change significantly between the later time points[13].
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.

- Immediately filter the sample through a 0.22 μm syringe filter into a clean vial.
- Causality Insight: Filtration is a critical step to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
- Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase) to prevent precipitation upon cooling. Record the dilution factor accurately.
- Analysis:
 - Quantify the concentration of the compound in the diluted filtrate using a validated HPLC method.
 - Prepare a calibration curve using standards of known concentrations of the test compound. The curve must bracket the expected concentration of the diluted sample.
 - Verify the pH of the remaining slurry in the vial to ensure it has not shifted during the experiment^[10].
- Calculation:
 - Calculate the concentration of the diluted sample using the linear regression equation from the calibration curve.
 - Multiply the result by the dilution factor to determine the final solubility of the compound in the solvent system, typically expressed in mg/mL or $\mu\text{g/mL}$.

The following diagram outlines this robust experimental workflow.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Forward Outlook

tert-Butyl 3-(trifluoromethyl)piperazine-1-carboxylate possesses a complex solubility profile dictated by the competing influences of its lipophilic Boc and trifluoromethyl groups and its polar, ionizable piperazine ring. Its aqueous solubility is expected to be very low at neutral pH but can be significantly enhanced in acidic environments. It is anticipated to be readily soluble in a range of common organic solvents, including alcohols and polar aprotic solvents.

For drug development professionals, a precise, experimentally determined solubility value is non-negotiable. The Shake-Flask method detailed herein provides a robust and reliable framework for obtaining this critical data. Such empirical data is the only trustworthy foundation upon which to build successful formulation strategies, ensure reliable bioassay results, and ultimately, advance promising drug candidates through the development pipeline.

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